molecular formula C21H15ClF4N4O4 B570019 Regorafenib (Pyridine)-N-oxide-d3 CAS No. 1333489-03-4

Regorafenib (Pyridine)-N-oxide-d3

Número de catálogo B570019
Número CAS: 1333489-03-4
Peso molecular: 501.837
Clave InChI: NUCXNEKIESREQY-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Regorafenib (Pyridine)-N-oxide-d3 is an active metabolite of Regorafenib . Regorafenib is a multi-target inhibitor for VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . It has been used in the treatment of various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .

Mecanismo De Acción

Regorafenib is a multi-kinase inhibitor that targets multiple kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits VEGF receptors 1, 2, and 3; rearranged during transfection (RET); receptor tyrosine kinase (KIT); platelet-derived growth factor receptor (PDGFR) alpha and beta; fibroblast growth factor receptor (FGFR) 1 and 2; angiopoietin-1 receptor (Tie2); discoidin domain-containing receptor 2 (DDR2); Ephrin type-A receptor 2 (Eph 2A); tropomyosin receptor kinase A (TrkA); rapidly accelerated fibrosarcoma (RAF-1); v-RAF murine sarcoma viral oncogene homolog B1 (BRAF); stress-activated protein kinase-2 (SAPK2); protein tyrosine kinase 5 (PTK5); and Abelson murine leukemia virus (Abl) .

Safety and Hazards

Regorafenib is harmful if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Regorafenib has shown promise in the treatment of various cancers, and ongoing research is investigating its potential in combination with other therapies . There is also interest in understanding the molecular insights of Regorafenib treatment for colorectal cancer, which could provide some perspective for the search of predictive biomarkers .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Regorafenib (Pyridine)-N-oxide-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-chloro-3-nitrobenzoic acid", "3-aminophenol", "4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide", "Deuterium oxide" ], "Reaction": [ "Step 1: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a base to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid.", "Step 2: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid is reduced with a reducing agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.", "Step 3: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is reacted with 3-aminophenol in the presence of a coupling agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide.", "Step 4: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide is reacted with 4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide in the presence of a coupling agent to form Regorafenib (Pyridine)-N-oxide-d3.", "Step 5: Regorafenib (Pyridine)-N-oxide-d3 is purified and isolated using standard techniques such as column chromatography and recrystallization." ] }

Número CAS

1333489-03-4

Nombre del producto

Regorafenib (Pyridine)-N-oxide-d3

Fórmula molecular

C21H15ClF4N4O4

Peso molecular

501.837

Nombre IUPAC

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3

Clave InChI

NUCXNEKIESREQY-FIBGUPNXSA-N

SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Sinónimos

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.